molecular formula C21H18FNO2 B5515601 N-{4'-[(2-fluorobenzyl)oxy]-4-biphenylyl}acetamide

N-{4'-[(2-fluorobenzyl)oxy]-4-biphenylyl}acetamide

Cat. No. B5515601
M. Wt: 335.4 g/mol
InChI Key: ZABQRANIZAUQSV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds related to N-{4'-[(2-fluorobenzyl)oxy]-4-biphenylyl}acetamide often involves complex reactions, including the use of deuterium-substituted analogues to enhance stability and reduce metabolic rates in vivo. For instance, a study on the synthesis and evaluation of a deuterium-substituted radioligand for peripheral benzodiazepine receptor showcased the challenges and innovative approaches in synthesizing structurally similar compounds (Zhang et al., 2005).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the physical and chemical behavior of compounds. Techniques like X-ray diffraction and NMR spectroscopy are often employed. For example, the study on the structure of N-[(4-chlorophenyl)di(methoxy)methyl]acetamide revealed its conformation through NMR and X-ray crystallography, highlighting the importance of structure in determining compound properties (Hajjem et al., 1993).

Chemical Reactions and Properties

Chemical reactions involving N-{4'-[(2-fluorobenzyl)oxy]-4-biphenylyl}acetamide and its derivatives can be complex, involving various reagents and conditions. Studies on the synthesis of related compounds provide insights into the reactivity and functional group transformations typical for this class of compounds. For instance, the synthesis of N‐(2,5‐dimethoxybenzyl)‐N‐(5‐fluoro‐2‐phenoxyphenyl)[carbonyl‐11C]acetamide highlighted the use of carbon monoxide and palladium(0) complexes in the carbonylation process (Rahman & Långström, 2007).

Physical Properties Analysis

The physical properties of N-{4'-[(2-fluorobenzyl)oxy]-4-biphenylyl}acetamide, such as solubility, melting point, and stability, are essential for its handling and application in various research contexts. Although specific studies on this compound's physical properties were not found, general principles from related research indicate the significance of molecular structure in determining these properties.

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability under different conditions, and interaction with other chemicals, is vital for the practical use of N-{4'-[(2-fluorobenzyl)oxy]-4-biphenylyl}acetamide in scientific research. Studies on similar compounds, like the exploration of acetamides and arylureas derived from 2-amino-5-alkoxyphenyl-1,3,4-oxa(thia)diazoles, offer insights into the chemical behavior and potential reactivity patterns (Mazzone et al., 1987).

Scientific Research Applications

  • Radioligand Development for Peripheral Benzodiazepine Receptors : This compound has been used in the synthesis and evaluation of radioligands for peripheral benzodiazepine receptors (PBR), which are of interest in neurological and psychiatric disorder studies. For instance, N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide is a potent ligand for PBR and has been studied for its application in PET imaging to investigate neuroinflammation models (Zhang et al., 2003).

  • Synthesis of Novel Organic Compounds : The compound has been involved in the synthesis of novel organic compounds. For example, its derivatives have been synthesized for their potential anti-inflammatory activity, as demonstrated in a study by Sunder and Maleraju (2013), who synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide (Sunder & Maleraju, 2013).

  • Investigation in Neuropharmacology : This compound and its variants have been studied for their roles in neuropharmacology, particularly in relation to benzodiazepine receptors. Research like that of Okuyama et al. (1999) has explored the receptor binding and behavioral profiles of related compounds, indicating potential anxiolytic properties in animal models (Okuyama et al., 1999).

  • Chemical Synthesis and Kinetics : The compound's derivatives have been used in studies focusing on chemical synthesis and kinetics. For example, a study by Park et al. (2002) investigated the photoreaction of N-(o-halophenyl)acetamide in basic acetonitrile, which is related to the synthesis process and reaction mechanisms of similar compounds (Park et al., 2002).

  • Anticonvulsant Activities : Compounds related to N-{4'-[(2-fluorobenzyl)oxy]-4-biphenylyl}acetamide have been synthesized and evaluated for their anticonvulsant activities. A study by Kohn et al. (1993) demonstrated that alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, which share a structural similarity, displayed significant activity against seizures induced in mice (Kohn et al., 1993).

properties

IUPAC Name

N-[4-[4-[(2-fluorophenyl)methoxy]phenyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO2/c1-15(24)23-19-10-6-16(7-11-19)17-8-12-20(13-9-17)25-14-18-4-2-3-5-21(18)22/h2-13H,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABQRANIZAUQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4'-[(2-fluorobenzyl)oxy]-4-biphenylyl}acetamide

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